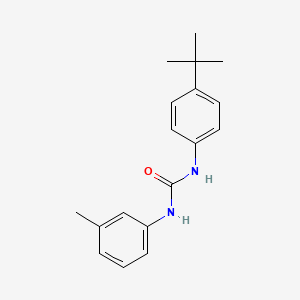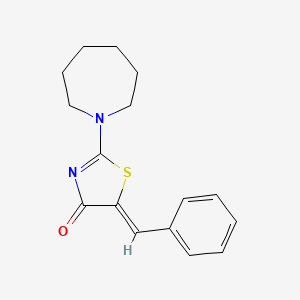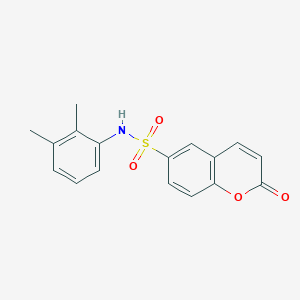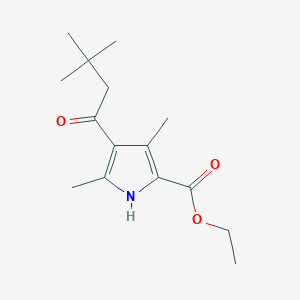
N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, including N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea, often involves the reaction of anilines with isocyanates or carbamates under specific conditions. A relevant study demonstrates the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showcasing a methodology that might be analogous to synthesizing the compound of interest (Smith, El‐Hiti, & Alshammari, 2013). Another example includes the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) urea, highlighting a one-pot synthesis approach from aniline derivatives, which could be adapted for the target compound (He-qin, 2010).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for understanding their reactivity and properties. Studies on similar compounds, such as the investigation of the structure and intermolecular interactions of N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea, provide insights into the hydrogen bonding and molecular conformations that might be present in N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Nugumanova et al., 2006).
Chemical Reactions and Properties
Urea compounds participate in a variety of chemical reactions, including lithiation, which allows for further functionalization. The use of urea as a leaving group in the synthesis of specific heterocycles or the modification of its structure through reactions with different electrophiles demonstrates the chemical versatility of urea derivatives (Wellmar, 1998). These reactions are essential for modifying the chemical properties of the compound for specific applications.
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the study on 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, although not a direct analogue, illustrates how substituents affect the physical properties and stability of the compound, offering insights into the behavior of N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Kagawa, Sagawa, & Kakuta, 1993).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- Research into directed lithiation of N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate explores the reactivity of similar urea compounds in organic synthesis, achieving high yields of substituted products, indicating the potential for complex molecule construction involving urea derivatives (Smith et al., 2013).
Agricultural and Environmental Applications
- A study on nitrogen fertilizer sources for delayed-flood rice production evaluates the use of urea and its modifications, such as urease inhibitors, to reduce volatilization losses and improve nitrogen uptake and yield in agricultural settings (Norman et al., 2009).
Catalysis and Green Chemistry
- Investigations into safer substitutes for phosgene in urea synthesis highlight a move towards more environmentally friendly synthetic chemistry, utilizing safer reagents and conditions for producing urea derivatives, which may inform future applications of N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Bigi et al., 2000).
Antineoplastic Activity
- Research on 1-aryl-3-(2-chloroethyl) urea derivatives examines their cytotoxicity and potential antineoplastic activity, demonstrating that similar urea compounds can have significant biological activities, suggesting areas of medicinal chemistry research that might be relevant to N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Lacroix et al., 1988).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-6-5-7-16(12-13)20-17(21)19-15-10-8-14(9-11-15)18(2,3)4/h5-12H,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQWWFJMEPWRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-3-(3-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)
![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)



![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)